(Z)-Dodec-5-enol

Sex pheromone Lepidoptera semiochemicals Stereochemical specificity

(Z)-Dodec-5-enol (CAS 40642-38-4; synonyms: (Z)-5-dodecen-1-ol, Z5-12:OH) is a 12-carbon monounsaturated primary alcohol bearing a cis (Z) double bond at the C5 position. It is a naturally occurring insect semiochemical, identified as a female-produced sex pheromone component in multiple Lepidoptera species including the pine caterpillar moth (Dendrolimus punctatus) and the rice looper (Plusia festucae).

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 40642-38-4
Cat. No. B110156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Dodec-5-enol
CAS40642-38-4
Synonyms(Z)-5-Dodecen-1-ol;  cis-5-Dodecen-1-ol; 
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7-
InChIKeyOTJWLIMIKGBSSN-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Dodec-5-enol CAS 40642-38-4: Technical Baseline and Procurement Relevance for Lepidoptera Pheromone Research


(Z)-Dodec-5-enol (CAS 40642-38-4; synonyms: (Z)-5-dodecen-1-ol, Z5-12:OH) is a 12-carbon monounsaturated primary alcohol bearing a cis (Z) double bond at the C5 position [1]. It is a naturally occurring insect semiochemical, identified as a female-produced sex pheromone component in multiple Lepidoptera species including the pine caterpillar moth (Dendrolimus punctatus) and the rice looper (Plusia festucae) [2][3]. The compound has the molecular formula C12H24O, molecular weight 184.32 g/mol, calculated LogP 3.68, and estimated boiling point ~270°C [4]. Its Z-configuration at the Δ5 position distinguishes it from both the corresponding E-isomer ((E)-dodec-5-en-1-ol) and positional isomers (e.g., Δ7, Δ9 dodecenols), which exhibit divergent biological activities and species specificities.

(Z)-Dodec-5-enol: Why E-Isomers and Positional Analogs Cannot Substitute in Species-Specific Pheromone Applications


In insect semiochemical applications, substitution with structurally similar analogs—including the E-isomer (CAS 62936-12-3), positional isomers (e.g., (Z)-7-dodecenol), or acetate derivatives (e.g., Z5-12:OAc)—is not functionally equivalent [1]. The Z-configuration at the Δ5 position is biologically non-redundant: (Z)-dodec-5-enol serves as a primary pheromone component in Dendrolimus spp. [2], whereas the E-isomer is associated with entirely distinct species (e.g., the grass fly Tricimba cincta) [3]. Moreover, even within the same functional group class, the alcohol (Z5-12:OH) and its acetate counterpart (Z5-12:OAc) exhibit different behavioral roles—the acetate acts as the major attractant in Plusia festucae, while the alcohol functions as a minor component (6% ratio) [4]. The precise Z-stereochemistry is also critical for electrophysiological receptor activation: saturated analogs elicit only weak depolarization compared to (Z)-5-dodecenol [5]. Procurement of generic or mixed-isomer material therefore introduces biological noise, reduces trap specificity, and compromises reproducible field performance in monitoring and mating disruption programs.

(Z)-Dodec-5-enol: Quantitative Evidence of Differentiated Activity and Analytical Selectivity vs. Isomeric Analogs


(Z)-Dodec-5-enol vs. (E)-Dodec-5-enol: Species-Specific Pheromone Attribution and Stereochemical Exclusivity

(Z)-Dodec-5-enol is the naturally occurring female sex pheromone component in multiple Dendrolimus species (Lasiocampidae) and Plusia festucae (Noctuidae) [1][2]. In contrast, the (E)-isomer ((E)-dodec-5-en-1-ol) has been identified as the pheromone of the grass fly Tricimba cincta (Diptera: Chloropidae) [3]. This represents a complete phylogenetic divergence in biological function: the Z-isomer signals to moths (Lepidoptera), whereas the E-isomer signals to flies (Diptera).

Sex pheromone Lepidoptera semiochemicals Stereochemical specificity

(Z)-5-Dodecenol vs. (Z)-5-Dodecenyl Acetate: Divergent Behavioral Roles in Plusia festucae Blend Formulation

In the rice looper Plusia festucae, both the alcohol (Z5-12:OH) and acetate (Z5-12:OAc) occur naturally in female pheromone glands, but they function at different quantitative ratios and cannot be used interchangeably [1]. The acetate is the major attractant component (100 parts), whereas the alcohol is a minor component present at only 6 parts (alcohol-to-acetate ratio = 0.06) [1].

Pheromone blend Behavioral assay Functional group specificity

(Z)-5-Dodecenol in Dendrolimus spp.: Species-Specific Blend Ratio Requirements for Optimal Male Attraction

In Dendrolimus suffuscus illustratus, (Z)-5-dodecenol (Z5-12OH) functions as an essential component of a multi-component pheromone blend with a precisely defined optimal ratio [1]. Field trapping experiments demonstrated that the highest male catch was achieved when Z5-12OH was present in combination with (Z,E)-5,7-dodecadienyl acetate (Z5,E7-12Ac) and (Z,E)-5,7-dodecadienal (Z5,E7-12Ald) at a ratio of 1:5:1 [1]. Deviation from this ratio resulted in significantly reduced trap captures [1].

Field trapping Pheromone blend optimization Dendrolimus monitoring

(Z)-5-Dodecenol EAG Activity: Potency Ranking Relative to Saturated and Unsaturated Analogs in Cossus cossus

Electroantennographic (EAG) recordings from male Cossus cossus (European goat moth) antennae established a quantitative potency ranking among structurally related pheromone components [1]. (Z)-5-Dodecenol (Z5-12:OH) evoked measurable EAG responses, with its potency positioned third in the tested series [1]. Importantly, saturated acetates (e.g., dodecyl acetate) elicited only weak depolarization, confirming that both the double bond and the Z-configuration are essential for strong receptor activation [1].

Electroantennography (EAG) Olfactory receptor activation Structure-activity relationship

(Z)-5-Dodecenol vs. Positional Isomers: Mass Spectrometric Differentiation and Analytical Purity Requirements

Seven positional isomers of dodecenol (Δ5–Δ11) can be distinguished without chemical derivatization by conventional GC-EI-MS based on the intensity ratios of specific diagnostic fragment ion pairs [1]. For (Z)-5-dodecenol, the intensity ratios of selected fragment pairs provide a unique spectral fingerprint that differentiates it from Δ7, Δ9, and Δ11 isomers [1][2]. Synthetic methods for Z-alkenols via Wittig and coupling reactions produce all positional isomers, requiring rigorous analytical verification of positional purity [3].

GC-MS identification Positional isomer resolution Analytical quality control

(Z)-5-Dodecenol Endogenous Gland Content: Quantitative Reference Values for Holcocerus artemisiae Pheromone Formulation

Quantitative analysis of single sex pheromone glands from calling female Holcocerus artemisiae (sand sagebrush carpenterworm) established the absolute endogenous content of (Z)-5-dodecenol (Z5-12:OH) [1]. This provides a biologically grounded reference for formulating synthetic lures that mimic natural emission rates [1].

Pheromone gland quantification Holcocerus artemisiae Formulation reference

(Z)-Dodec-5-enol CAS 40642-38-4: Validated Research and Pest Monitoring Applications Based on Quantitative Evidence


Dendrolimus Pine Caterpillar Moth Monitoring and Mating Disruption in Coniferous Forests

(Z)-Dodec-5-enol is a validated component of multi-component pheromone lures for several Dendrolimus species, including D. punctatus, D. tabulaeformis, and D. suffuscus illustratus [1]. In D. suffuscus, optimal field trapping requires a precise 1:5:1 blend of Z5-12OH, Z5,E7-12Ac, and Z5,E7-12Ald [2]. In D. tabulaeformis, Z5-12OH is one of five antennally active components, with deviations from the optimal 100:100:4.5 ratio of conjugated diene components causing marked decreases in male response [1]. Application scenarios include large-scale forest pest surveillance, population monitoring to trigger control interventions, and mating disruption programs in Chinese pine (Pinus tabulaeformis) and Scotch pine (P. sylvestris var. mongolica) plantations. Procurement of high-purity Z5-12OH (≥98% by GC) with verified Z-stereochemical integrity is essential for reproducible field performance.

Rice Looper (Plusia festucae) Pheromone Lure Formulation for Paddy Field Monitoring

In Plusia festucae, a defoliator of rice plants, (Z)-5-dodecenol is a naturally occurring minor component of the female sex pheromone, present at 6% relative to the major component Z5-12:OAc [1]. Field trapping experiments demonstrated that a synthetic blend of Z5-12:OAc, Z5-12OH, and Z7-14:OAc in a 100:6:15 ratio exhibited stronger attractancy than virgin female moths [1]. This formulation is directly applicable for monitoring rice looper populations in paddy fields across Asia, enabling early detection of infestations and informed insecticide application decisions. The alcohol component, though minor, is non-optional for achieving the observed super-attractancy effect relative to virgin females.

Sand Sagebrush Carpenterworm (Holcocerus artemisiae) Lure Development and Species-Specific Trapping

For Holcocerus artemisiae, a pest of Artemisia filifolia, the endogenous pheromone gland content provides a quantitative formulation reference: 7.14 ng Z5-12:OH, 54.20 ng Z5-12:Ac, and 38.70 ng Z5-14:Ac per calling female [1]. This established gland content ratio (Z5-12:Ac : Z5-12:OH = 7.6:1) serves as the biologically grounded starting point for developing species-specific monitoring lures. Application includes population surveillance in Artemisia ecosystems and evaluation of mating disruption as a management tactic. The availability of absolute gland content data distinguishes this application scenario from those where blend ratios are determined solely by empirical field optimization.

Lepidopteran Sex Pheromone Biosynthesis Studies and Enzyme Substrate Investigations

(Z)-5-Dodecenol is a key intermediate in lepidopteran sex pheromone biosynthesis, produced via Δ11 desaturation of stearate followed by three cycles of β-oxidation chain-shortening and subsequent reduction of (Z)-5-dodecenoate [1]. This well-characterized biosynthetic pathway makes Z5-12:OH a valuable substrate for investigating fatty acyl desaturase and reductase enzyme activities in vitro [1]. It also serves as a biosynthetic precursor to (Z)-5-dodecenal and (Z)-5-dodecenyl (Z)-5-dodecenoate in species such as Gastropacha quercifolia [2]. Research applications include studies of PBAN (pheromone biosynthesis activating neuropeptide) regulation, functional characterization of desaturases expressed in heterologous systems, and elucidation of species-specific variations in pheromone biosynthetic pathways across the Lasiocampidae and Noctuidae families.

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